6-Methylnicotinic acid
Overview
Description
6-Methylnicotinic acid is a chemical compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.1360 g/mol . . This compound is a derivative of nicotinic acid, which is a form of vitamin B3. It is characterized by a methyl group attached to the sixth position of the pyridine ring.
Mechanism of Action
Target of Action
This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body
Mode of Action
As a derivative of nicotinic acid, it may share some of its parent compound’s interactions with biological targets . More research is required to elucidate the specific interactions of 6-Methylnicotinic acid with its targets.
Biochemical Pathways
Nicotinic acid, the parent compound, is involved in various biochemical pathways, including the metabolism of lipids and carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of 6-methylpyridine using nitric acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 6-methylpyridine. This process is carried out in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures. The reaction yields this compound along with by-products that are separated through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylpyridine.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various reagents such as thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products:
Oxidation: 6-Methylpyridine-3-carboxylic acid.
Reduction: 6-Methylpyridine.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
6-Methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the production of pharmaceuticals, such as anti-inflammatory drugs.
Industry: It is used in the manufacture of agrochemicals and dyes.
Comparison with Similar Compounds
- Nicotinic Acid
- 6-Methylpyridine
- 3-Methylpyridine
- 2-Methylpyridine
Properties
IUPAC Name |
6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKQIPOABEQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185978 | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-47-7 | |
Record name | 6-Methylnicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3222-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHYLNICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-methylnicotinic acid?
A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []
Q2: What does the crystal structure of this compound reveal about its molecular arrangement?
A2: X-ray crystallography studies show that this compound exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []
Q3: What types of intermolecular interactions are observed in the crystal structure of this compound?
A3: In the crystal lattice, this compound molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []
Q4: How can the vibrational properties of this compound be studied?
A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of this compound. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []
Q5: How does this compound typically coordinate with metal ions?
A5: While this compound primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []
Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?
A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []
Q7: Are there examples of this compound acting as a bridging ligand in metal complexes?
A7: Yes, in the presence of copper(II) ions and specific reaction conditions, this compound can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []
Q8: Can the coordination of this compound with metal ions impact its fluorescence properties?
A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing this compound derivatives. For instance, the reduction of a Cu(II) complex with a this compound derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []
Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?
A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]
Q10: How can this compound be modified to create deuterated nicotinoylating agents?
A10: Deuterated methyl derivatives of this compound can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []
Q11: What types of reactions are commonly employed to synthesize derivatives of this compound?
A11: Common synthetic approaches to modify this compound include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of this compound reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]
Q12: What is a notable regioselective reaction involving this compound?
A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of this compound at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]
Q13: Has this compound itself been investigated for biological activity?
A13: While this compound has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []
Q14: Have any derivatives of this compound shown promising biological activities?
A14: Derivatives of this compound, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]
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